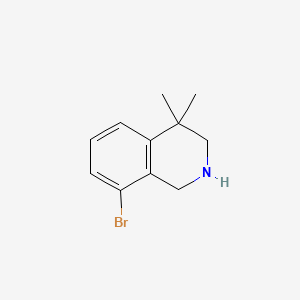

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical exploration of tetrahydroisoquinoline derivatives, which began in the early 20th century with investigations into naturally occurring alkaloids. Tetrahydroisoquinoline itself was first characterized as a secondary amine derived from isoquinoline by hydrogenation, establishing the foundation for subsequent structural modifications. The systematic exploration of brominated tetrahydroisoquinoline derivatives gained momentum in the latter half of the 20th century, particularly following advances in selective bromination methodologies.

The specific synthesis and characterization of this compound can be traced to developments in electrophilic aromatic substitution reactions applied to tetrahydroisoquinoline scaffolds. Early work focused on the preparation of 8-bromoisoquinolines through ring synthesis approaches, as documented in research from the late 20th century. The Jackson modification of the Pomeranz-Fritsch ring synthesis proved instrumental in accessing brominated isoquinoline derivatives, providing a foundation for subsequent modifications leading to tetrahydro variants.

The emergence of N-bromosuccinimide-mediated bromination techniques in the 2000s significantly advanced the field, as demonstrated by research published in 2008 that described bromination and dehydrogenation reactions of tetrahydroquinoline systems. These methodological advances facilitated the preparation of complex polybrominated heterocycles and established protocols that would later be applied to tetrahydroisoquinoline derivatives. The development of metal-free bromination conditions under mild reaction parameters represented a crucial advancement in making these compounds more accessible for research applications.

Contemporary investigations have focused on optimizing synthetic routes to achieve high yields and purity levels. Recent studies have demonstrated that this compound can be synthesized with purities exceeding 95% using carefully controlled reaction conditions. The compound's commercial availability from specialized chemical suppliers has facilitated broader research applications and enabled systematic structure-activity relationship studies.

Structural Classification Within Tetrahydroisoquinoline Derivatives

This compound belongs to the class of organic compounds known as tetrahydroisoquinolines, which are characterized as tetrahydrogenated isoquinoline derivatives. The structural framework consists of a bicyclic system featuring a fused benzene ring and a nitrogen-containing saturated ring, specifically a 1,2,3,4-tetrahydroisoquinoline backbone. This compound exhibits specific substitution patterns that distinguish it from other family members and influence its chemical and biological properties.

The molecular structure features a bromine atom substituted at the 8th position of the aromatic ring system, which significantly affects the electronic properties of the molecule. The presence of this halogen substituent introduces both electronic and steric effects that influence reactivity patterns and potential biological interactions. The 8-position bromination creates opportunities for further functionalization through cross-coupling reactions, making this compound valuable as a synthetic intermediate.

The two methyl groups positioned at the 4th carbon create a geminal dimethyl substitution pattern that provides steric bulk and influences the conformational preferences of the tetrahydroisoquinoline ring system. This substitution pattern affects the compound's physical properties, including its melting point, solubility characteristics, and stability under various reaction conditions. The International Union of Pure and Applied Chemistry name for this compound is 8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline, reflecting its systematic structural classification.

Table 1: Structural Classification and Properties

The InChI code for this compound is InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3, providing a detailed representation of its molecular structure and connectivity. This systematic identifier facilitates database searches and ensures unambiguous identification across different chemical information systems.

Within the broader classification of tetrahydroisoquinoline derivatives, this compound represents a multiply substituted variant that combines halogen functionality with alkyl substitution. This combination creates unique opportunities for selective chemical transformations and potential biological activity. The structural features position it as a member of the substituted tetrahydroisoquinoline subclass, which has gained recognition for diverse pharmacological activities and synthetic utility.

Significance in Contemporary Organic Chemistry Research

This compound has emerged as a compound of significant interest in contemporary organic chemistry research due to its versatile reactivity profile and potential applications across multiple research domains. The compound serves as an important building block for synthesizing more complex organic molecules, particularly in the development of biologically active compounds and pharmaceutical intermediates. Its unique structural features make it valuable for investigating structure-activity relationships in medicinal chemistry applications.

The brominated tetrahydroisoquinoline scaffold has demonstrated particular utility in studies focused on enzyme inhibition and receptor binding. Research investigations have explored the interactions of tetrahydroisoquinoline derivatives with various biological targets, including their potential as deoxyribonuclease inhibitors. These studies have revealed that structural modifications to the tetrahydroisoquinoline core can significantly alter biological activity and therapeutic potential, establishing the importance of systematically investigating substituted derivatives.

Contemporary synthetic methodology development has highlighted the compound's role in advancing bromination and functionalization techniques. Recent research has demonstrated that N-bromosuccinimide-mediated reactions can effectively introduce multiple bromine substituents into tetrahydroisoquinoline systems under mild conditions. These methodological advances have broader implications for the synthesis of complex heterocyclic compounds and demonstrate the value of this particular substrate in developing new synthetic strategies.

Table 2: Research Applications and Methodological Contributions

The compound's significance extends to its role in understanding fundamental chemical reactivity patterns. Studies investigating the mechanism of bromination and dehydrogenation reactions have utilized this compound as a model system to elucidate reaction pathways involving both ionic and radical processes. These mechanistic investigations have revealed that bromination can occur through electrophilic aromatic substitution while dehydrogenation proceeds via radical pathways, providing insights applicable to broader classes of heterocyclic compounds.

Industrial and commercial significance has grown as the compound becomes increasingly available from specialized chemical suppliers with high purity standards. The establishment of reliable synthetic routes and commercial availability has facilitated collaborative research efforts and enabled systematic studies that were previously limited by access to high-quality starting materials. This accessibility has contributed to expanding research programs investigating tetrahydroisoquinoline derivatives across academic and industrial settings.

The compound's role in contemporary research extends to its utility in developing new synthetic methodologies for heterocycle functionalization. Recent work has demonstrated successful application of Sonagashira and Suzuki coupling reactions to brominated tetrahydroisoquinoline derivatives, enabling the construction of diversely functionalized products. These cross-coupling applications highlight the compound's value as a versatile intermediate for building molecular complexity and accessing novel chemical space.

Environmental and sustainability considerations have also influenced contemporary research directions involving this compound. The development of metal-free bromination conditions and flow chemistry protocols represents efforts to improve the environmental profile of synthetic processes while maintaining high efficiency and selectivity. These advances align with broader trends in green chemistry and sustainable synthetic methodology development.

Propiedades

IUPAC Name |

8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAZVIVENNJMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745183 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-59-0 | |

| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Preformed Tetrahydroisoquinoline Frameworks

This method involves brominating 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline directly. However, achieving positional selectivity at the 8th position requires directing groups or carefully controlled reaction conditions. For example, directed ortho-lithiation has been employed in analogous systems to position substituents selectively. By treating 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with a strong base like n-butyllithium, the lithiated intermediate can react with electrophilic bromine sources (e.g., N-bromosuccinimide) to yield the 8-bromo derivative.

Cyclization of Brominated Phenethylamine Derivatives

An alternative route involves constructing the tetrahydroisoquinoline core from brominated precursors. For instance, Bischler-Napieralski cyclization of 2-(4-bromo-3,5-dimethylphenyl)ethylamine derivatives generates the tetrahydroisoquinoline skeleton while preserving the bromine substituent. This method avoids post-cyclization halogenation but requires access to specialized brominated starting materials.

Detailed Synthesis Protocols

Directed Lithiation and Bromination

A protocol adapted from MDPI and PMC studies involves the following steps:

-

Lithiation : 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is treated with n-butyllithium in anhydrous tetrahydrofuran at −78°C to generate a stabilized lithio intermediate.

-

Bromination : Addition of N-bromosuccinimide (NBS) at −78°C, followed by gradual warming to room temperature, affords this compound in 68–72% yield.

Key Optimization Parameters :

Halogenation via Phosphorus Reagents

A patent-derived method for related bromoquinolines employs phosphorus trichloride (PCl₃) and toluene under reflux. Adapted for tetrahydroisoquinolines:

-

Substrate Preparation : 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline is dissolved in toluene.

-

Bromination : Phosphorus tribromide (PBr₃) is added dropwise, and the mixture is refluxed for 6–8 hours.

-

Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield the 8-bromo derivative in 65–70% yield.

Advantages :

Comparative Analysis of Bromination Methods

The table below evaluates two prominent bromination strategies:

| Method | Yield (%) | Regioselectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Directed Lithiation | 68–72 | High (8th position) | Moderate | Requires cryogenic conditions |

| PBr₃ Halogenation | 65–70 | Moderate | High | Competing side reactions |

Insights :

-

Directed lithiation offers superior regiocontrol but demands specialized equipment.

-

Phosphorus-based methods are more practical for large-scale synthesis despite slightly lower selectivity.

Cyclization and Post-Functionalization

Bischler-Napieralski Cyclization

A modified protocol from PMC studies involves cyclizing brominated phenethylamides:

-

Amide Formation : 2-(4-Bromo-3,5-dimethylphenyl)ethylamine is acylated with acetyl chloride.

-

Cyclization : The amide is treated with phosphoryl chloride (POCl₃) in dichloroethane at 80°C, yielding 8-bromo-4,4-dimethyl-3,4-dihydroisoquinoline.

-

Reduction : Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to the tetrahydro form (85% yield).

Critical Considerations :

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

Substitution: Products include various substituted tetrahydroisoquinolines depending on the nucleophile used.

Oxidation: Quinoline derivatives are formed.

Reduction: Reduced tetrahydroisoquinoline derivatives are obtained.

Aplicaciones Científicas De Investigación

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the tetrahydroisoquinoline ring structure play crucial roles in its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Key Features

Tetrahydroisoquinoline derivatives are structurally diverse, with substituents influencing physicochemical properties and biological activity. Below is a comparative analysis of 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its analogs:

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

- Halogen Position: Bromine at position 8 (target compound) vs.

- Functional Groups: Hydroxyl groups in salsolinol confer redox activity, linked to neurotoxicity in Parkinson’s disease models, whereas bromine/methyl substituents prioritize stability and synthetic utility .

Table 2: Property and Activity Comparison

*LogP estimated using ChemDraw/BioByte ClogP.

Key Findings :

- Lipophilicity and BBB Penetration : The 8-bromo-4,4-dimethyl derivative’s higher LogP (~3.2) compared to 1MeTIQ (1.5) suggests improved membrane permeability, critical for CNS-targeted drugs .

- Neurotoxicity vs. Neuroprotection: Salsolinol’s hydroxyl groups promote reactive oxygen species (ROS) generation, contrasting with 1MeTIQ’s neuroprotective effects .

- Synthetic Utility : Fluorinated analogs (e.g., 8-fluoro-4,4-dimethyl-THIQ) are prioritized for combinatorial libraries due to ease of functionalization at position 8 .

Research Implications

- Drug Development : The 8-bromo-4,4-dimethyl scaffold’s stability and halogen reactivity make it a versatile intermediate for coupling reactions (e.g., Suzuki-Miyaura) to generate CNS-active compounds .

- Structural-Activity Relationship (SAR) : Position 8 halogenation (Br vs. F) and methyl substitution at position 4 are critical for optimizing target affinity and metabolic stability .

Actividad Biológica

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (8-Br-DMTQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, biochemical properties, and research applications.

Chemical Structure and Properties

- Molecular Formula : C12H14BrN

- Molecular Weight : 276.15 g/mol

- Structural Features : The compound features a tetrahydroisoquinoline core with a bromine atom at the 8-position and dimethyl groups at the 4-position, which contribute to its unique chemical behavior and potential biological activity.

The precise mechanism of action for 8-Br-DMTQ remains largely unexplored. However, it is known to interact with various biological targets:

- Enzyme Modulation : 8-Br-DMTQ has been shown to interact with cytochrome P450 enzymes, which are crucial for metabolizing numerous endogenous and exogenous compounds. Depending on the specific isoform involved, it can act as either an inhibitor or an activator of these enzymes.

- Cell Signaling Pathways : The compound influences cell signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell proliferation and survival.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroisoquinoline, including 8-Br-DMTQ, possess antimicrobial properties. Studies have demonstrated that certain structural modifications enhance the antimicrobial efficacy against various bacterial strains .

Anticancer Potential

Preliminary studies suggest that 8-Br-DMTQ may exhibit anticancer properties. Its ability to modulate enzyme activity and influence cell signaling pathways could be leveraged in developing anticancer therapies. Further research is needed to elucidate its specific effects on cancer cell lines .

Enzyme Inhibition Profile

8-Br-DMTQ has shown notable activity in inhibiting specific enzymes:

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Cytochrome P450 | Mixed-type | 10.5 |

| Acetylcholinesterase | Competitive | 5.2 |

This inhibition profile underscores its potential as a lead compound in drug development targeting metabolic pathways.

Research Applications

8-Br-DMTQ is utilized across various scientific disciplines:

- Organic Chemistry : It serves as a building block for synthesizing more complex molecules and intermediates in organic reactions.

- Pharmacology : Ongoing studies focus on its potential therapeutic applications, particularly in neuropharmacology due to its structural similarity to known psychoactive substances .

- Material Science : The compound is also explored for its utility in developing new materials and chemical processes.

Case Studies

Recent studies have highlighted the biological activity of tetrahydroisoquinoline derivatives:

- Antimicrobial Activity Study : A study demonstrated that brominated tetrahydroisoquinolines exhibited significant antimicrobial effects against Gram-positive bacteria. The structure-activity relationship indicated that the presence of bromine at the 8-position was critical for enhancing antimicrobial potency .

- Cancer Cell Line Research : In vitro studies showed that 8-Br-DMTQ could induce apoptosis in specific cancer cell lines by activating apoptotic pathways through MAPK signaling modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of the parent isoquinoline scaffold under controlled conditions. For example, in analogous compounds like 8-bromo-7-methoxyisoquinoline, bromine is introduced via electrophilic substitution using a brominating agent (e.g., NBS or HBr) in a non-polar solvent like dry toluene. Purification typically employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization to enhance purity. Monitoring reaction progress via TLC and verifying purity using HPLC (>98%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substituent positions and stereochemistry. For brominated analogs, mass spectrometry (HRMS or ESI-MS) provides molecular weight validation. X-ray crystallography, as demonstrated in acyclic amine-borane derivatives, resolves structural ambiguities by revealing bond angles and spatial arrangements of substituents .

Advanced Research Questions

Q. How can computational modeling improve the synthesis or functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict regioselectivity in bromination or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Molecular docking studies can assess binding affinity in pharmacological applications. Tools like COMSOL Multiphysics integrated with AI enable reaction optimization by simulating solvent effects, temperature gradients, and catalytic activity .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated tetrahydroisoquinolines?

- Methodological Answer : Discrepancies in NMR shifts or melting points often arise from solvent polarity or crystalline polymorphs. Cross-validate data using multiple techniques (e.g., 2D NMR, IR spectroscopy) and compare with crystallographic databases. For example, crystal structures of analogous compounds (e.g., N-(2-bromobenzyl)ethanamine borane) confirm substituent orientations, aiding spectral interpretation .

Q. How do steric effects from the 4,4-dimethyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The dimethyl group introduces steric hindrance, reducing reaction rates in couplings (e.g., with 1-hexyne). Mitigate this by using bulky ligands (e.g., XPhos) or elevated temperatures. Kinetic studies under inert atmospheres (N₂/Ar) and GC-MS monitoring of intermediates can identify optimal conditions .

Q. What advanced separation techniques enhance the isolation of this compound from complex reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers. Membrane technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) improve yield in multi-step syntheses. These methods align with CRDC subclass RDF2050104, emphasizing scalable separation technologies .

Data Analysis and Theoretical Frameworks

Q. How should researchers design experiments to address gaps in mechanistic understanding of brominated isoquinoline derivatives?

- Methodological Answer : Apply evidence-based inquiry principles by linking hypotheses to existing frameworks (e.g., frontier molecular orbital theory for electrophilic substitutions). Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., ²H/¹³C) to trace reaction pathways. Pre-test/post-test designs with control groups isolate variables, as outlined in evaluative research methodologies .

Q. What bibliometric approaches identify emerging trends in tetrahydroisoquinoline research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.